5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the carboxamide group and the chlorophenyl and methoxybenzyl substituents. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can occur at the oxazole ring or the carboxamide group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Industry
In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1,2-oxazole-3-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-(3-methoxybenzyl)-1,2-oxazole-3-carboxamide
- 5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H21ClN2O5S |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H21ClN2O5S/c1-29-19-4-2-3-15(11-19)13-25(18-9-10-31(27,28)14-18)22(26)20-12-21(30-24-20)16-5-7-17(23)8-6-16/h2-8,11-12,18H,9-10,13-14H2,1H3 |
InChI Key |
UUEWTMXTESGCCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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